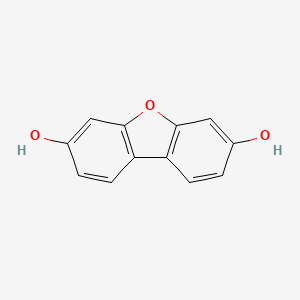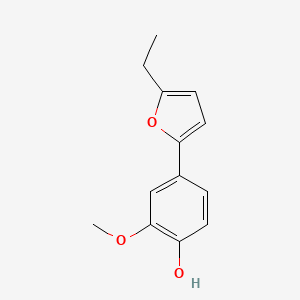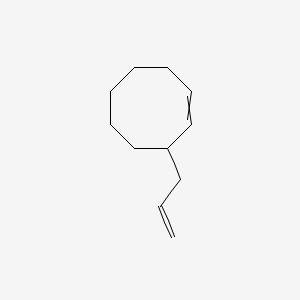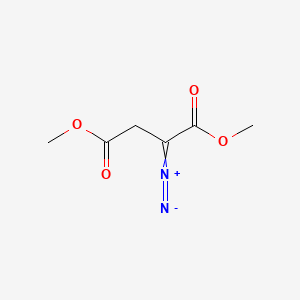
Butanedioic acid, diazo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, diazo-, dimethyl ester is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by a diazo group and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, diazo-, dimethyl ester typically involves the reaction of butanedioic acid with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of diazomethane and the use of specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, diazo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Butanedioic acid, dimethyl ester with an amine group.
Substitution: Various substituted butanedioic acid, dimethyl ester derivatives.
Aplicaciones Científicas De Investigación
Butanedioic acid, diazo-, dimethyl ester has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules and probing enzyme mechanisms.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of butanedioic acid, diazo-, dimethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the diazo group and has different reactivity.
Butanedioic acid, methylene-, dimethyl ester: Contains a methylene group instead of a diazo group.
Butanedioic acid, (dimethoxyphosphinyl)-, dimethyl ester: Contains a dimethoxyphosphinyl group.
Uniqueness
Butanedioic acid, diazo-, dimethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The diazo group allows for unique chemical transformations that are not possible with other similar compounds.
Propiedades
Número CAS |
55514-36-8 |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
dimethyl 2-diazobutanedioate |
InChI |
InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3 |
Clave InChI |
PHASMEMUYYLXCW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


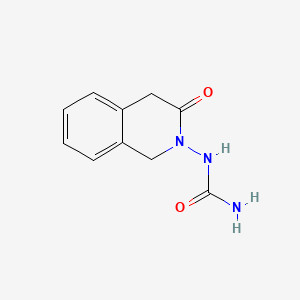




![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
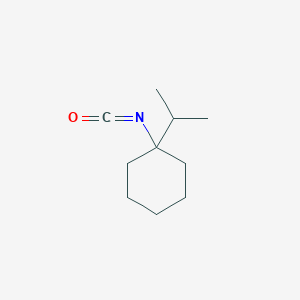

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

